molecular formula C17H20O5 B11157920 propan-2-yl 2-[(2-oxo-4-propyl-2H-chromen-7-yl)oxy]acetate

propan-2-yl 2-[(2-oxo-4-propyl-2H-chromen-7-yl)oxy]acetate

Cat. No.: B11157920
M. Wt: 304.34 g/mol
InChI Key: RJIRAKGXKNVGEU-UHFFFAOYSA-N
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Description

Propan-2-yl 2-[(2-oxo-4-propyl-2H-chromen-7-yl)oxy]acetate is a synthetic organic compound belonging to the class of coumarin derivatives. Coumarins are a group of oxygen-containing heterocycles widely found in nature and known for their diverse biological activities. This particular compound is characterized by its chromen-2-one core structure, which is modified with various functional groups to enhance its chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of propan-2-yl 2-[(2-oxo-4-propyl-2H-chromen-7-yl)oxy]acetate typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis systems, and green chemistry principles to minimize waste and improve efficiency .

Chemical Reactions Analysis

Types of Reactions

Propan-2-yl 2-[(2-oxo-4-propyl-2H-chromen-7-yl)oxy]acetate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols .

Mechanism of Action

The mechanism of action of propan-2-yl 2-[(2-oxo-4-propyl-2H-chromen-7-yl)oxy]acetate involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Propan-2-yl 2-[(2-oxo-4-propyl-2H-chromen-7-yl)oxy]acetate is unique due to its specific functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit enhanced stability, reactivity, and biological activity .

Properties

Molecular Formula

C17H20O5

Molecular Weight

304.34 g/mol

IUPAC Name

propan-2-yl 2-(2-oxo-4-propylchromen-7-yl)oxyacetate

InChI

InChI=1S/C17H20O5/c1-4-5-12-8-16(18)22-15-9-13(6-7-14(12)15)20-10-17(19)21-11(2)3/h6-9,11H,4-5,10H2,1-3H3

InChI Key

RJIRAKGXKNVGEU-UHFFFAOYSA-N

Canonical SMILES

CCCC1=CC(=O)OC2=C1C=CC(=C2)OCC(=O)OC(C)C

Origin of Product

United States

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